

An Overview of the Preclinical and Clinical Safety Evaluation of GLG-801

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Compound of Interest

Compound Name: **GLG-801**

Cat. No.: **B1192756**

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Disclaimer: Publicly available information on the safety and toxicity of **GLG-801** is limited. This document summarizes the available information and provides a general overview of the types of studies that would have been conducted for a drug of this class. The experimental protocols and signaling pathways described are representative examples and are not based on specific data for **GLG-801**, which could not be located in the public domain.

GLG-801 is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.^[1] Developed by GLG Pharma, it was investigated for its potential as a therapeutic agent in oncology.^[1] Public records indicate that **GLG-801** entered Phase I/II clinical trials for Chronic Lymphocytic Leukemia (CLL) and was also evaluated for breast cancer and other solid tumors.^[1] Additionally, preclinical development for Polycystic Kidney Disease was initiated but has since been discontinued.^[1]

General Toxicological Profile

Detailed quantitative data from preclinical toxicology studies or comprehensive adverse event profiles from clinical trials for **GLG-801** are not publicly available. However, a publication on a related STAT3 inhibitor from the same company, GLG-302, mentioned that **GLG-801** was well-tolerated in pilot safety studies in rats and dogs. Specific details of these studies, including dose levels, duration, and observed effects, have not been published.

Representative Experimental Protocols

While specific protocols for **GLG-801** are not available, the following sections describe standard methodologies for preclinical toxicology and early-phase clinical safety studies in oncology drug development.

Preclinical Toxicology Studies

Preclinical safety evaluation is designed to identify potential target organs for toxicity, determine a safe starting dose for human trials, and understand the dose-response relationship for adverse effects.

Table 1: Representative In Vivo Preclinical Toxicology Study Designs

Study Type	Species	Route of Administration	Duration	Key Endpoints
Single-Dose Toxicity	Rodent (e.g., Rat) & Non-Rodent (e.g., Dog)	Oral (or intended clinical route)	Single administration with 14-day observation	Clinical signs, body weight, mortality, gross pathology. To determine Maximum Tolerated Dose (MTD) and identify acute toxic effects.
Repeat-Dose Toxicity	Rodent (e.g., Rat) & Non-Rodent (e.g., Dog)	Oral (or intended clinical route)	28 or 90 days	Clinical observations, body weight, food/water consumption, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology.
Safety Pharmacology	Typically Rat or Dog	Oral (or intended clinical route)	Single or short-term dosing	Evaluation of effects on vital functions: cardiovascular (e.g., telemetry), respiratory (e.g., whole-body plethysmography), and central nervous system

				(e.g., functional observational battery).
Genotoxicity	In vitro and In vivo	N/A	N/A	Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, in vivo micronucleus test in rodent hematopoietic cells.

Phase I Clinical Trial in Oncology

The primary objective of a Phase I clinical trial is to determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of a new investigational drug in humans.

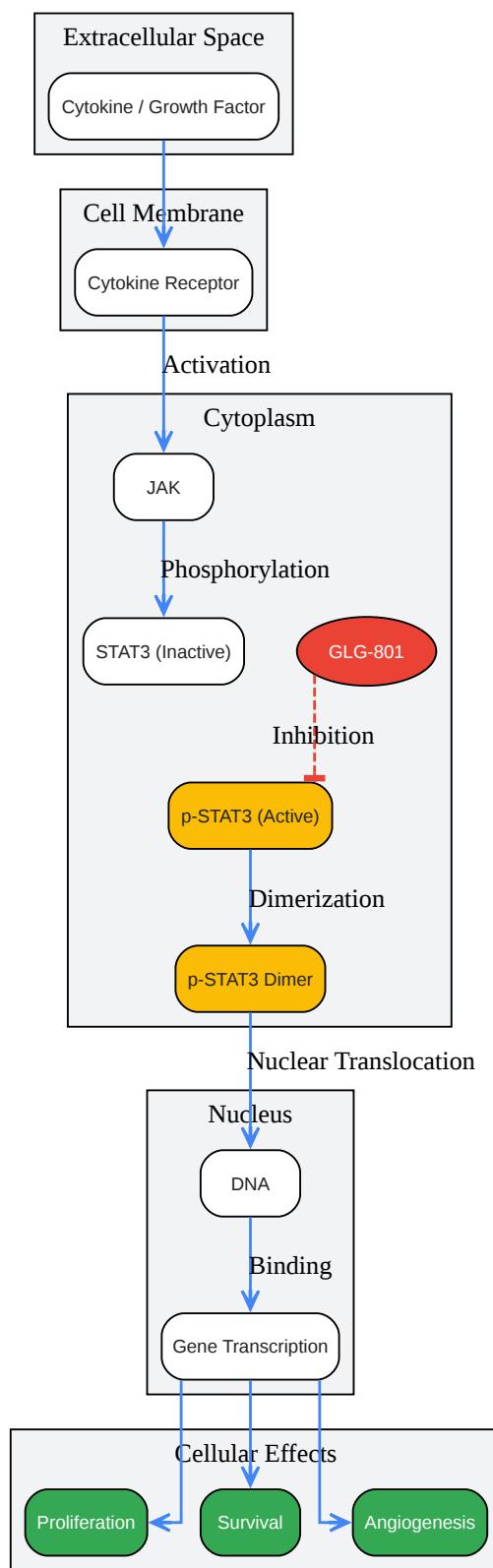
Table 2: Representative Phase I Clinical Trial Protocol

Component	Description
Study Design	Open-label, dose-escalation study.
Patient Population	Patients with advanced or refractory cancers for whom standard therapies are no longer effective.
Dosing Regimen	A "3+3" dose-escalation design is common. Cohorts of 3-6 patients receive escalating doses of GLG-801. Dose escalation proceeds if no or acceptable toxicity is observed.
Primary Endpoints	- Incidence and severity of adverse events (AEs).- Incidence of dose-limiting toxicities (DLTs).- Determination of the MTD and/or RP2D.
Secondary Endpoints	- Pharmacokinetics (PK): Cmax, Tmax, AUC, half-life.- Preliminary evidence of anti-tumor activity (e.g., objective response rate, duration of response).
Safety Monitoring	Frequent monitoring of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Signaling Pathways and Visualization

Generalized STAT3 Signaling Pathway

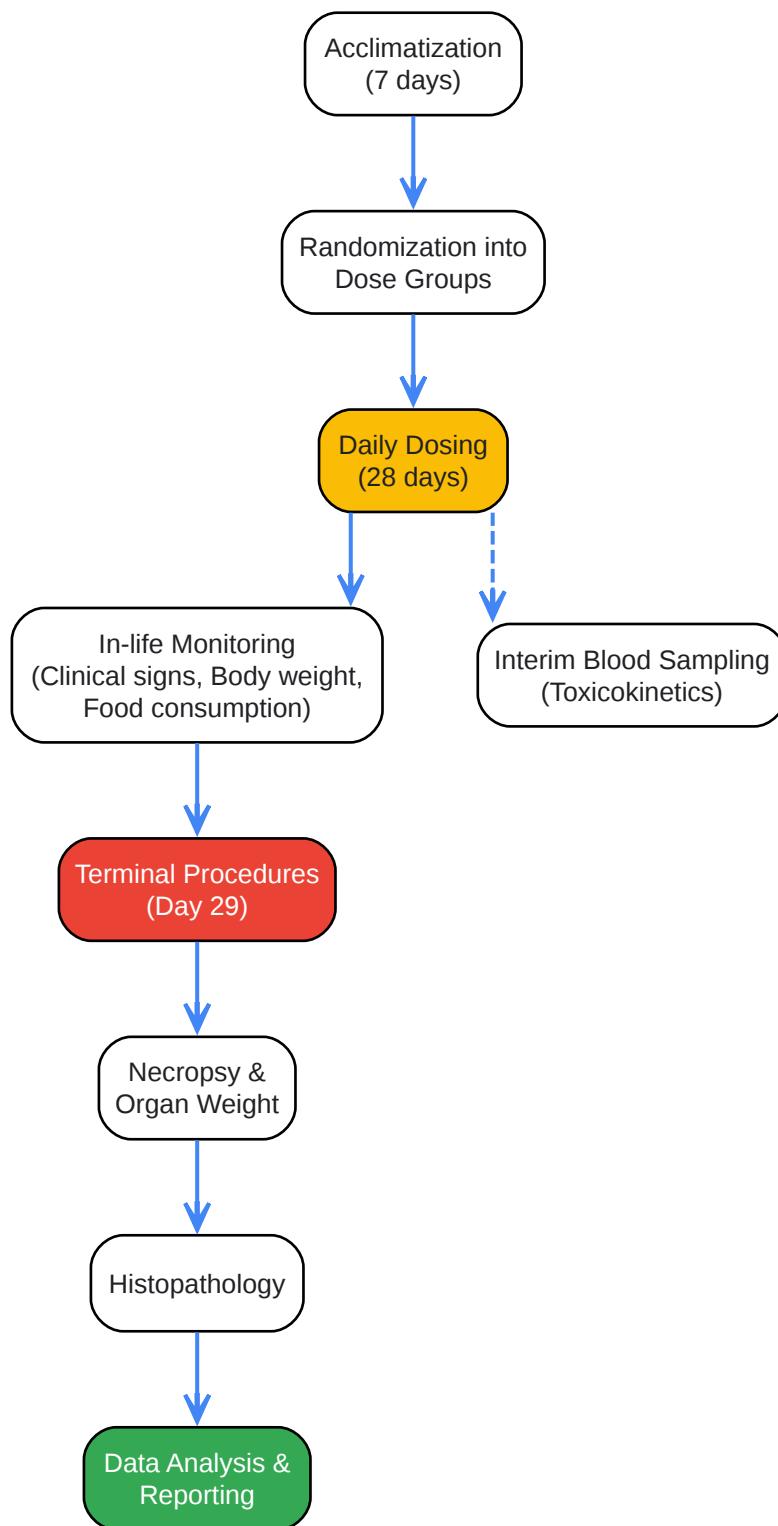
GLG-801 is an inhibitor of STAT3. The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. Inhibition of STAT3 is a therapeutic strategy to counteract these effects.

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Caption: Generalized STAT3 signaling pathway and the inhibitory action of **GLG-801**.

Experimental Workflow for Preclinical In Vivo Toxicity Study

The following diagram illustrates a typical workflow for a 28-day repeat-dose toxicity study in a rodent model.



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Caption: Workflow for a representative 28-day preclinical in vivo toxicity study.

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References

- 1. Introducing A Spinoff from the prestigious Moffitt Cancer Center [nwclinicalresearch.com]
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